melanotan-II

Descripción

synthetic cyclic heptapeptide, an analog of alpha-melanotropin (4,10); capable of stimulating melanin synthesis & promoting rapid tanning of skin; currently in trials for use in the prevention of sunlight-induced skin cance

Propiedades

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKLPDJLXHXHNV-MFVUMRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H69N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153135 | |

| Record name | Melanotan-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1024.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121062-08-6 | |

| Record name | Melanotan-II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melanotan-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELANOTAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Melanotan-II: A Technical Guide to its Discovery and Development for Research

Executive Summary: Melanotan-II (MT-II) is a synthetic analogue of the endogenous peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). Developed initially as a sunless tanning agent, its potent and diverse biological activities have made it a valuable tool in scientific research. This document provides a detailed overview of the discovery, mechanism of action, and key experimental protocols associated with this compound, tailored for researchers and drug development professionals. It explores its non-selective agonism at melanocortin receptors, the resultant signaling cascades, and the methodologies used to characterize its function.

Discovery and Rationale for Development

The development of this compound originated from the study of α-MSH, a hormone derived from the proopiomelanocortin (POMC) gene product that regulates skin pigmentation.[1][2] The natural hormone, α-MSH, stimulates melanocytes to produce melanin, the body's natural protection against ultraviolet (UV) radiation.[3] The therapeutic potential of stimulating this natural defense mechanism to prevent sun-induced skin cancer was recognized, but the clinical use of native α-MSH was hampered by its very short in-vivo half-life and instability.[4]

This led to research at the University of Arizona to create more stable and potent synthetic analogues.[5] The first lead compound, Melanotan-I (now known as afamelanotide), was a linear peptide with improved stability. Further development led to this compound, a cyclic heptapeptide designed for even greater potency and stability. Its cyclic structure, achieved through a lactam bridge between aspartic acid and lysine residues, confers enhanced in-vivo stability and blood-brain barrier permeability compared to its linear counterparts. The structure is formally Ac-[Nle4, Asp5, D-Phe7, Lys10] α-MSH4-10-NH2.

Chemical Synthesis

This compound is a synthetic cyclic peptide. Its production can be achieved through both solution-phase and solid-phase peptide synthesis methodologies.

A reported solution-phase synthesis was accomplished in 12 steps with an overall yield of 2.6%, producing a product of over 90% purity without the need for preparative chromatography. The general strategy involves:

-

Fragment Assembly: The hexapeptide sequence is assembled using a scheme such as [(2+2)+1+1].

-

Orthogonal Protection Removal: Protecting groups on the side chains of the amino acids designated for cyclization (the ε-amino group of lysine and the γ-carboxy group of aspartic acid) are selectively removed.

-

Lactamization: A carbodiimide-mediated lactamization reaction is performed to form the cyclic intermediate.

-

Final Coupling: The final N-acetylnorleucine residue is appended to the cyclic intermediate to complete the this compound molecule.

More modern approaches focus on optimizing fully automated solid-phase synthesis, which involves building the linear peptide on a resin, followed by on-resin cyclization before cleavage and purification.

Mechanism of Action: Melanocortin Receptor Agonism

This compound functions as a non-selective, high-affinity agonist for several melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs). It binds to MC1R, MC3R, MC4R, and MC5R, triggering various physiological responses depending on the receptor subtype and its tissue location.

-

MC1R: Primarily found on melanocytes in the skin. Activation of MC1R is the principal mechanism for melanogenesis (skin pigmentation).

-

MC3R & MC4R: Located in the central nervous system, particularly the hypothalamus. These receptors are key in regulating energy homeostasis, appetite, and sexual function. The effects of this compound on increased libido, penile erection, and appetite suppression are mediated through its action on MC3R and MC4R.

-

MC5R: Has a more widespread distribution and is suggested to have a role in exocrine gland function.

Quantitative Binding Profile

The affinity of this compound for various human melanocortin receptor subtypes has been quantified through competitive binding assays. The data clearly demonstrates its high affinity, particularly for the MC1 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| hMC1R | 0.67 |

| hMC3R | 34 |

| hMC4R | 6.6 |

| hMC5R | 46 |

Signaling Pathways

As a GPCR agonist, this compound initiates intracellular signaling cascades upon binding to a melanocortin receptor. The most well-characterized pathway is the MC1R-mediated stimulation of melanogenesis.

-

Receptor Binding: this compound binds to the MC1R on the surface of a melanocyte.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a secondary messenger.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the transcription factor CREB (cAMP response element-binding protein).

-

MITF Expression: Phosphorylated CREB moves into the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).

-

Melanogenic Gene Expression: MITF, the master regulator of melanocyte development and function, upregulates the expression of key melanogenic enzymes such as tyrosinase, TYRP1, and DCT.

-

Melanin Synthesis: These enzymes catalyze the production of melanin within melanosomes. This process, known as melanogenesis, results in increased skin pigmentation.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. peptidesociety.org [peptidesociety.org]

- 3. BJOC - The first preparative solution phase synthesis of melanotan II [beilstein-journals.org]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. What is this compound - the drug that the TGA urges consumers to avoid? [unsw.edu.au]

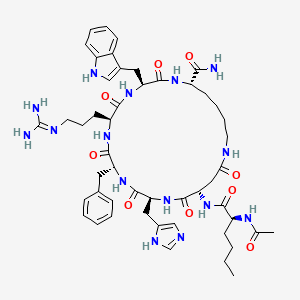

melanotan-II peptide structure and molecular formula

An In-depth Technical Guide to Melanotan-II: Structure, Synthesis, and Mechanism of Action

Introduction

This compound (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). Developed initially at the University of Arizona, it was designed as a more stable and potent alternative to α-MSH for stimulating melanogenesis, the process responsible for skin pigmentation.[1][2] Its cyclic structure provides enhanced metabolic stability and receptor binding affinity.[3][4] This document provides a detailed technical overview of this compound, including its chemical structure, molecular properties, synthesis protocols, and mechanism of action, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a cyclic heptapeptide, meaning it is composed of seven amino acids arranged in a ring-like structure.[3] The cyclization is achieved through a lactam bridge formed between the side chains of the aspartic acid and lysine residues. This structural feature is crucial for its enhanced stability and potency compared to its linear counterpart, α-MSH.

The amino acid sequence of this compound is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2. It acts as a non-selective agonist for several melanocortin receptors, primarily MC1, MC3, MC4, and MC5.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₉N₁₅O₉ | |

| Molecular Weight | 1024.2 g/mol (Da) | |

| Amino Acid Sequence | Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2 | |

| CAS Number | 121062-08-6 | |

| Appearance | White lyophilized (freeze-dried) powder | |

| Purity | >97.0% (as determined by RP-HPLC and MS) |

Receptor Binding Affinity

This compound exhibits high affinity for multiple melanocortin receptors, which mediates its diverse biological effects. The binding affinities (Ki) are detailed below.

| Receptor | Ki Value (nM) |

| MC1 | 0.67 |

| MC3 | 34 |

| MC4 | 6.6 |

| MC5 | 46 |

| Data sourced from ChemicalBook. |

Synthesis of this compound

The synthesis of this compound can be accomplished through either solution-phase or solid-phase peptide synthesis (SPPS). SPPS is often preferred for its efficiency and automation potential. The general workflow involves the sequential addition of protected amino acids onto a solid resin support, followed by on-resin cyclization and subsequent cleavage and purification.

General Synthesis Workflow

The following diagram illustrates a simplified workflow for the solid-phase synthesis of this compound.

Caption: A flowchart of the solid-phase synthesis of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is a generalized methodology based on descriptions of Fmoc/tBu solid-phase synthesis for this compound.

-

Resin Preparation: Start with Fmoc-Linker Amide AM Resin as the solid support.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the following order: Fmoc-Lys(Tfa)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OMe)-OH, and Fmoc-Nle-OH. Each coupling step is mediated by a coupling agent (e.g., DIC/HOBt) and is followed by an Fmoc-deprotection step using piperidine.

-

Acetylation: After coupling the final amino acid (Nle) and removing its Fmoc group, acetylate the N-terminus using acetic anhydride and a base like pyridine.

-

Side-Chain Deprotection: Selectively remove the trifluoroacetyl (Tfa) group from Lys and the methyl ester (OMe) from Asp using a solution of NaOH in dioxane/water. This exposes the amine and carboxylic acid groups required for cyclization.

-

On-Resin Cyclization: Mediate the formation of the lactam bridge on the resin using a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). The reaction is allowed to proceed for 2-12 hours.

-

Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups (Pbf, Boc, Trt) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, thioanisole).

-

Purification and Lyophilization: Purify the crude peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the pure product are pooled, converted to an acetate salt if desired, and lyophilized to obtain a stable powder.

Characterization Protocol: HPLC and MS

Purity and identity of the synthesized this compound are confirmed using analytical HPLC and Mass Spectrometry (MS).

-

Sample Preparation: Reconstitute the lyophilized peptide in sterile, distilled water to a known concentration (e.g., 100 µg/ml).

-

RP-HPLC Analysis:

-

Column: C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from ~5% to ~60% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 214 nm or 280 nm.

-

Outcome: A single major peak indicates high purity. Purity is calculated by integrating the peak area.

-

-

Mass Spectrometry Analysis:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: Infuse the prepared sample into the mass spectrometer.

-

Outcome: The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (1024.2 Da).

-

Mechanism of Action and Signaling Pathway

This compound functions as a synthetic agonist of melanocortin receptors. Its primary effect on skin pigmentation is mediated through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.

The binding of this compound to MC1R initiates a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte function, upregulating the expression of key melanogenic enzymes like tyrosinase, leading to the synthesis of melanin and subsequent skin pigmentation.

Caption: MC1R signaling cascade initiated by this compound.

References

Melanotan-II: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan-II (MT-II) is a synthetic, cyclic heptapeptide analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Originally developed as a sunless tanning agent, its mechanism of action has revealed a complex and multifaceted interaction with the melanocortin system, implicating it in a range of physiological processes beyond skin pigmentation.[2][3][4] Structurally, it is a lactam-cyclized version of a truncated α-MSH sequence, a modification that confers a longer plasma half-life and enhanced stability compared to the native hormone. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's activity, focusing on its interaction with melanocortin receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways.

Core Mechanism: Non-Selective Melanocortin Receptor Agonism

The primary mechanism of action of this compound is its function as a potent, non-selective agonist for several melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs). It exhibits high-affinity binding to MC1R, MC3R, MC4R, and MC5R, while showing minimal activity at MC2R, the receptor for adrenocorticotropic hormone (ACTH). This broad receptor activation profile is responsible for its diverse range of biological effects, from pigmentation and sexual function to metabolism and inflammation.

Quantitative Data: Receptor Binding and Functional Potency

The affinity (Ki) of this compound for various melanocortin receptors and its functional potency (EC50) in cellular assays have been quantified in several studies. The data below is compiled from research on human and mouse receptors expressed in various cell lines.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay System |

| Human MC1R | 0.67 | 110 | Agonist activity assessed as intracellular cAMP accumulation in A-375 cells. |

| Mouse MC1R | Not Reported | 0.02 | Activity in mouse MC1R stably expressed in HEK293 cells. |

| Human MC3R | 34 | Not Reported | --- |

| Human MC4R | 6.6 | Not Reported | --- |

| Human MC5R | 46 | Not Reported | --- |

Table 1: Summary of this compound binding affinities and functional potencies at melanocortin receptors. Data compiled from competitive binding assays and in vitro functional assays.

| Study Type | Animal Model | Dose | Observed Effect |

| Neuroprotection | Rat (Sciatic Nerve Crush) | 20 µg/kg (s.c., every 48h) | Enhanced recovery of sensory function. |

| Erectile Function | Rat (Anesthetized) | 1 mg/kg (i.v.) | Increased erectile responses to cavernous nerve stimulation. |

| Metabolism | Mouse | Not Specified | Reduced food intake and body weight; invoked thermogenic responses. |

| Phase I Clinical Trial | Human | 0.025 mg/kg/day (s.c.) | Increased skin pigmentation; spontaneous penile erections. |

Table 2: Summary of in vivo experimental data for this compound.

Signaling Pathways

The activation of MCRs by this compound initiates distinct downstream signaling cascades, primarily mediated by the G-protein subunit Gαs.

MC1R Pathway and Melanogenesis

The most well-characterized effect of this compound is the stimulation of melanogenesis (the production of melanin pigment) via the MC1R on melanocytes.

-

Receptor Binding and G-Protein Activation: this compound binds to the MC1R, inducing a conformational change that activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαs subunit.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).

-

MITF Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to the cAMP response element (CRE) in the promoter region of the Microphthalmia-associated Transcription Factor (MITF) gene, driving its expression.

-

Melanogenic Enzyme Synthesis: MITF is the master regulator of melanocyte differentiation and function. It upregulates the transcription of key melanogenic enzymes, including tyrosinase, TYRP1, and DCT, leading to the synthesis of eumelanin (black/brown pigment).

MC3R/MC4R Central Nervous System Pathways

This compound readily crosses the blood-brain barrier and acts on MC3R and MC4R in the central nervous system, particularly within the hypothalamus.

-

Sexual Function: Activation of MC4R (and possibly MC3R) in brain regions like the paraventricular nucleus (PVN) and medial preoptic area (MPOA) is linked to its effects on sexual arousal and penile erection. This pathway is thought to involve the modulation of oxytocinergic signaling.

-

Appetite and Metabolism: MC4R activation in the hypothalamus plays a crucial role in regulating energy homeostasis. This compound can induce anorexic (appetite-suppressing) and thermogenic responses, contributing to weight loss in animal models.

-

Anti-Inflammatory Effects: Agonism at MC1R and MC3R can inhibit inflammatory processes, partly by inhibiting the activation of the pro-inflammatory NF-κB pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard pharmacological assays for GPCRs.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a specific melanocortin receptor.

Objective: To quantify the ability of this compound to displace a known high-affinity radioligand from the target receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (e.g., hMC1R).

-

Cell membrane preparations from the above cells.

-

Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.

-

Non-labeled competitor: this compound.

-

Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

-

96-well filter plates (e.g., glass fiber filters).

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Culture and harvest cells expressing the target MCR. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

A constant amount of cell membrane preparation (e.g., 5-10 µg protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Allow filters to dry, then add scintillation fluid. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to stimulate the Gαs pathway and produce cAMP.

Objective: To determine the functional potency (EC50) and efficacy of this compound at a Gαs-coupled melanocortin receptor.

Materials:

-

CHO-K1 or HEK293-T cells transiently expressing the target MCR.

-

Cell culture medium (e.g., DMEM/F12).

-

Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

This compound solutions at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assay).

Methodology:

-

Cell Culture: Seed the transfected cells into 96-well plates and allow them to attach and grow for 24-48 hours.

-

Pre-incubation: Aspirate the culture medium and wash the cells with a buffer (e.g., PBS). Add the stimulation buffer containing the phosphodiesterase inhibitor and incubate for 15-30 minutes at 37°C.

-

Ligand Stimulation: Add varying concentrations of this compound to the wells. Include a control with buffer only (basal level) and a positive control (e.g., Forskolin) to directly activate adenylyl cyclase.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells according to the cAMP kit manufacturer's instructions. Perform the detection assay (e.g., add HTRF reagents) and read the plate on a suitable plate reader.

-

Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

References

melanotan-II as a non-selective melanocortin receptor agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Melanotan-II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1] Structurally, it is a cyclic heptapeptide that exhibits potent, non-selective agonist activity at four of the five known melanocortin receptors: MC1R, MC3R, MC4R, and MC5R.[1][2][3] This promiscuity in receptor binding translates to a wide array of physiological effects, including increased melanogenesis (skin tanning), enhanced sexual function, and modulation of metabolism and appetite.[2] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding affinities, functional potencies, downstream signaling pathways, and relevant experimental protocols.

Introduction

The melanocortin system is a crucial signaling network involved in regulating a diverse range of physiological processes. It comprises five G-protein coupled receptors (GPCRs) – MC1R through MC5R – their endogenous agonists derived from the pro-opiomelanocortin (POMC) prohormone (e.g., α-MSH), and endogenous antagonists. This compound was developed as a more stable and potent synthetic analog of α-MSH, with a cyclic structure that enhances its in vivo stability and blood-brain barrier permeability. Its non-selective nature, however, results in a broad spectrum of activities, making it a valuable tool for research but also presenting challenges for therapeutic development due to potential off-target effects.

Quantitative Data: Receptor Binding and Functional Potency

This compound demonstrates high affinity for MC1R, MC4R, MC3R, and MC5R, with negligible activity at the MC2R, the receptor for adrenocorticotropic hormone (ACTH). The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of this compound at the different melanocortin receptors.

Table 1: Binding Affinities (Ki) of this compound at Human Melanocortin Receptors

| Receptor Subtype | Ki (nM) |

| MC1R | 0.67 |

| MC3R | 34 |

| MC4R | 6.6 |

| MC5R | 46 |

Data sourced from Tocris Bioscience.

Table 2: Functional Potencies (EC50) of this compound at Melanocortin Receptors

| Receptor Subtype | Species | Assay Type | EC50 (nM) |

| MC1R | Human | cAMP Accumulation | 110 |

| MC1R | Mouse | cAMP Accumulation | 0.02 - 0.03 |

| MC3R | Rat | Functional Assay | 0.27 ± 0.23 |

| MC4R | Mouse | Functional Assay | 0.057 ± 0.024 |

Data compiled from multiple sources.

Signaling Pathways

As a GPCR agonist, this compound primarily exerts its effects through the activation of intracellular signaling cascades. The canonical pathway for melanocortin receptors involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests coupling to other G-protein subunits and activation of alternative pathways.

MC1R Signaling

Activation of MC1R in melanocytes by this compound initiates the cAMP/PKA pathway, leading to the phosphorylation of the transcription factor CREB. This, in turn, upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte survival and differentiation, and ultimately stimulates the synthesis of eumelanin, the brown-black pigment responsible for skin tanning.

Caption: MC1R Signaling Pathway for Melanogenesis.

MC3R and MC4R Signaling

The signaling pathways for MC3R and MC4R are crucial for the effects of this compound on appetite, metabolism, and sexual function. While the Gs/cAMP/PKA pathway is a primary route, studies have shown that these receptors can also couple to other G-proteins, such as Gq/11, leading to the activation of the phospholipase C (PLC) pathway and subsequent mobilization of intracellular calcium. Furthermore, activation of the ERK1/2 signaling cascade has been observed, which may be independent of PKA.

Caption: Diverse Signaling from MC3R and MC4R.

MC5R Signaling

The physiological roles of MC5R are less well-defined but are thought to involve exocrine gland function, including sebaceous gland secretion. Similar to other melanocortin receptors, MC5R activation by this compound is known to stimulate the cAMP/PKA pathway.

Caption: MC5R Signaling in Exocrine Glands.

Experimental Protocols

The following sections outline general methodologies for key experiments involving this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for melanocortin receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells are transiently or stably transfected to express the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Cells are harvested and homogenized in a cold buffer.

-

Cell membranes are isolated by centrifugation and resuspended in a binding buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

The reaction is incubated to reach equilibrium.

-

-

Detection and Analysis:

-

Bound and free radioligand are separated by filtration.

-

The radioactivity of the filters (bound ligand) is measured using a gamma counter.

-

The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC50) of this compound at melanocortin receptors.

Methodology:

-

Cell Culture:

-

Cells expressing the melanocortin receptor of interest are seeded in multi-well plates.

-

-

cAMP Accumulation Assay:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of this compound for a defined period.

-

-

Detection and Analysis:

-

Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The EC50 value (concentration of this compound that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for a cAMP Accumulation Assay.

In Vivo Animal Studies

Objective: To evaluate the physiological effects of this compound in animal models.

Methodology (Example: Appetite Regulation in Mice):

-

Animals:

-

Male C57BL/6 mice are individually housed and acclimated to the experimental conditions.

-

-

Drug Administration:

-

This compound is dissolved in a sterile vehicle (e.g., saline).

-

Mice are administered this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.1-1.0 mg/kg). A control group receives the vehicle only.

-

-

Food Intake Measurement:

-

Pre-weighed food is provided to the mice immediately after injection.

-

Food intake is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

-

-

Data Analysis:

-

The cumulative food intake for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA).

-

Conclusion

This compound is a potent, non-selective agonist of the melanocortin receptors MC1R, MC3R, MC4R, and MC5R. Its ability to activate multiple signaling pathways through these receptors leads to a wide range of physiological responses. While its lack of selectivity presents challenges for therapeutic use, it remains an invaluable pharmacological tool for elucidating the complex roles of the melanocortin system in health and disease. Further research into the nuanced signaling of this compound at each receptor subtype may yet pave the way for the development of more selective and therapeutically viable melanocortin-based drugs.

References

Melanotan-II: A Technical Guide to its Binding Affinity and Signaling at Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and signaling pathways of Melanotan-II (MT-II) at the melanocortin receptors MC1R, MC3R, MC4R, and MC5R. MT-II, a synthetic analog of the endogenous α-melanocyte-stimulating hormone (α-MSH), is a non-selective agonist that has been a valuable tool in melanocortin research.[1] This document summarizes quantitative binding data, details common experimental protocols for assessing receptor interaction, and visualizes the intricate signaling cascades initiated by MT-II binding.

Quantitative Binding Affinity of this compound

This compound exhibits high affinity for several melanocortin receptor subtypes, acting as a potent, non-selective agonist.[2] The binding affinity is typically quantified using metrics such as the inhibition constant (Ki) from radioligand binding assays and the half-maximal effective concentration (EC50) from functional assays. The following tables summarize the reported binding affinities of this compound for human and mouse melanocortin receptors.

| Receptor | Species | Assay Type | Ligand | Cell Line | Ki (nM) | Reference |

| MC1R | Human | Binding | [¹²⁵I]-NDP-α-MSH | CHO | 0.67 | [3] |

| MC3R | Human | Binding | [¹²⁵I]-NDP-α-MSH | CHO | 34 | [3] |

| MC4R | Human | Binding | [¹²⁵I]-NDP-α-MSH | CHO | 6.6 | [3] |

| MC5R | Human | Binding | [¹²⁵I]-NDP-α-MSH | CHO | 46 | |

| MC1R | Human | Binding | Dersimelagon | - | 2.26 | |

| MC3R | Human | Binding | Dersimelagon | - | 1420 | |

| MC4R | Human | Binding | Dersimelagon | - | 32.9 | |

| MC5R | Human | Binding | Dersimelagon | - | 486 |

| Receptor | Species | Assay Type | Cell Line | EC50 (nM) | Reference |

| MC1R | Human | cAMP | CHO | 0.23 | |

| MC3R | Human | cAMP | CHO | 19.3 | |

| MC4R | Human | cAMP | CHO | 0.69 | |

| MC5R | Human | cAMP | CHO | 18.6 | |

| MC1R | Human | cAMP | - | 8.16 | |

| MC4R | Human | cAMP | - | 79.6 | |

| MC2R | Human | cAMP | - | >10000 | |

| MC1R | Rat | cAMP | - | 0.251 | |

| MC1R | Mouse | cAMP | - | 1.14 | |

| MC1R | Cynomolgus Monkey | cAMP | - | 3.91 | |

| MC3R | - | cAMP | - | 3.96 x 10⁻⁸ |

Experimental Protocols

The characterization of this compound's interaction with melanocortin receptors relies on two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the downstream cellular response.

Radioligand Binding Assay (Competitive Inhibition)

This method quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for MC1R, MC3R, MC4R, and MC5R.

Materials:

-

Cells: HEK293 or CHO cells transiently or stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Radioligand: [¹²⁵I]-NDP-α-MSH, a high-affinity radiolabeled analog of α-MSH.

-

Test Compound: this compound.

-

Buffers:

-

Binding Buffer: Typically contains a buffer system (e.g., 25 mM HEPES, pH 7.4), salts (e.g., 1.5 mM CaCl₂, 1 mM MgSO₄), and a protein carrier (e.g., 0.2% BSA) to reduce non-specific binding.

-

Wash Buffer: Similar to binding buffer but often at a lower temperature to reduce dissociation during washing.

-

-

Scintillation Proximity Assay (SPA) beads: Wheat germ agglutinin (WGA) coated beads for capturing cell membranes.

-

Microplates: 384-well plates suitable for scintillation counting.

-

Scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the target receptor to an appropriate density.

-

Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a 384-well microplate, add the cell membrane preparation.

-

Add increasing concentrations of unlabeled this compound.

-

For total binding, add binding buffer without any competing ligand. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., unlabeled NDP-α-MSH).

-

Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-NDP-α-MSH to all wells.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

If using SPA beads, the beads are added with the membranes, and the proximity of the radioligand to the bead upon binding results in a detectable signal.

-

Alternatively, for filtration assays, the reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

For SPA, the plate is read directly in a scintillation counter.

-

For filtration assays, the filters are dried, and scintillation fluid is added before counting.

-

-

Data Analysis:

-

The amount of bound radioactivity is plotted against the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production via MC1R, MC3R, MC4R, and MC5R.

Materials:

-

Cells: CHO or HEK293 cells expressing the melanocortin receptor of interest.

-

Test Compound: this compound.

-

Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits based on various principles, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays (e.g., CRE-luciferase).

-

Microplate reader: Capable of detecting the signal generated by the chosen cAMP detection kit (e.g., fluorescence, luminescence).

Procedure:

-

Cell Plating:

-

Seed the cells into a 96- or 384-well plate and allow them to adhere and grow overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's protocol. This step also typically stops the reaction.

-

Add the detection reagents from the kit. These reagents will generate a signal that is inversely or directly proportional to the amount of cAMP produced.

-

-

Signal Measurement:

-

Read the plate in a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Plot the signal as a function of the this compound concentration.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response, by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways

This compound, as an agonist for melanocortin receptors, initiates a cascade of intracellular signaling events upon binding. All five melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, evidence suggests that these receptors can also couple to other G proteins and activate alternative signaling pathways.

MC1R Signaling

Activation of MC1R by this compound is central to its effects on pigmentation. The canonical pathway involves Gs-mediated cAMP production, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which upregulates the expression of the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte function, promoting the expression of enzymes involved in eumelanin synthesis.

Recent studies have also implicated cAMP-independent pathways in MC1R signaling. One such pathway involves the activation of the PI3K/AKT pathway, which can be negatively regulated by PTEN. This compound has been shown to increase the expression of PTEN, thereby inhibiting the AKT/NF-κB signaling cascade, which has anti-inflammatory effects. Additionally, MC1R activation can lead to the stimulation of the Raf/MEK/ERK pathway.

MC3R Signaling

The signaling pathways of MC3R are less characterized compared to other melanocortin receptors. Similar to the others, it couples to Gs to activate the adenylyl cyclase/cAMP/PKA pathway. There is also evidence that MC3R can couple to Gi, leading to the activation of the ERK1/2 signaling pathway via PI3K. MC3R has been implicated as a potential autoreceptor on POMC neurons, where its activation may inhibit the release of endogenous α-MSH.

References

The Physiological Role of Melanotan-II in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan-II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH). It is a potent, non-selective agonist of melanocortin receptors, with a particularly high affinity for the melanocortin 1 receptor (MC1R), the primary mediator of melanogenesis in the skin. This technical guide provides an in-depth overview of the physiological role of MT-II in melanogenesis, detailing its mechanism of action, the associated signaling pathways, and a summary of its quantitative effects. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and drug development in this area.

Introduction

Melanin, produced by melanocytes in a process called melanogenesis, is the primary determinant of skin, hair, and eye color and provides crucial protection against ultraviolet (UV) radiation.[1] The regulation of melanogenesis is a complex process involving various signaling molecules, with the α-MSH/MC1R pathway playing a central role. This compound was developed as a more stable and potent analog of α-MSH to investigate and modulate this pathway.[2] This document serves as a comprehensive resource for understanding the molecular and cellular effects of MT-II on melanin production.

Mechanism of Action of this compound

This compound functions as a non-selective agonist for melanocortin receptors, binding to MC1R, MC3R, MC4R, and MC5R.[3] Its primary role in stimulating melanogenesis is mediated through the activation of MC1R on the surface of melanocytes.[4] The cyclic structure of MT-II contributes to its high binding affinity and stability.[5]

Upon binding to MC1R, MT-II initiates a cascade of intracellular signaling events. This pathway is critical for upregulating the machinery of melanin synthesis. The binding of MT-II to MC1R is a key initiating step that leads to the activation of downstream signaling molecules.

The MC1R Signaling Pathway

The activation of MC1R by this compound triggers a well-defined signaling cascade that ultimately leads to the increased production of melanin. This pathway involves several key intracellular messengers and transcription factors.

cAMP-PKA Activation

The binding of this compound to the G-protein coupled MC1R leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

CREB Phosphorylation and MITF Expression

Activated PKA phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus where it binds to the cAMP response element (CRE) in the promoter region of the Microphthalmia-associated transcription factor (MITF) gene. This binding event initiates the transcription of MITF, which is considered the master regulator of melanocyte development, survival, and function.

Upregulation of Melanogenic Enzymes

MITF, in turn, transcriptionally activates the key enzymes involved in melanogenesis, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT). Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

The increased expression and activity of these enzymes lead to a higher rate of melanin synthesis within the melanosomes of melanocytes.

Quantitative Effects of this compound

This compound has been shown to have a potent, dose-dependent effect on melanogenesis in both in vitro and in vivo studies.

Receptor Binding and Activation

This compound is a high-affinity agonist for several melanocortin receptors. The half-maximal effective concentration (EC50) for MC1R activation is in the nanomolar range, indicating its high potency.

| Receptor | Agonist | EC50 (nM) |

| hMC1R | This compound | 10 |

Table 1: Potency of this compound at the human melanocortin 1 receptor (hMC1R).

In Vitro Effects on Melanoma Cells

Studies using B16-F10 murine melanoma cells have demonstrated the dose-dependent effects of this compound on various cellular processes. While direct quantitative data on MT-II-induced melanogenesis is limited in the readily available literature, studies on its effects on melanoma cell behavior provide insights into its potent biological activity at nanomolar concentrations.

| Parameter | MT-II Concentration (nM) | Observation |

| Invasion | 0.1 | Dose-dependent inhibition |

| 1 | Dose-dependent inhibition | |

| 10 | Dose-dependent inhibition | |

| Anchorage-independent growth | 0.1 | Potent, dose-dependent suppression |

| 1 | Potent, dose-dependent suppression | |

| 10 | Potent, dose-dependent suppression |

Table 2: In vitro effects of this compound on B16-F10 melanoma cells.

Clinical Studies

A pilot phase I clinical study in human volunteers demonstrated the tanning activity of this compound at low doses.

| Dose (mg/kg) | Number of Subjects | Key Observations |

| 0.01 - 0.025 | 3 | Increased pigmentation in the face, upper body, and buttocks. |

| 0.03 | 2 | Grade II somnolence and fatigue in one subject. |

Table 3: Observations from a pilot phase I clinical study of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on melanogenesis in vitro.

Cell Culture of B16-F10 Melanoma Cells

B16-F10 cells are a commonly used murine melanoma cell line for studying melanogenesis.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA for 2-3 minutes, and re-seed at a 1:3 to 1:4 ratio.

Melanin Content Assay

This protocol quantifies the melanin content in cultured cells.

-

Seed B16-F10 cells in 6-well plates and treat with various concentrations of this compound for 48-72 hours.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the cell pellet in 1 M NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours.

-

Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.

-

Normalize the melanin content to the total protein content of the cells, determined by a BCA protein assay on the same lysate.

Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Seed and treat B16-F10 cells with this compound as described for the melanin content assay.

-

After treatment, wash cells with ice-cold PBS and lyse them with a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add L-DOPA solution to each well to initiate the reaction.

-

Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

Western Blot Analysis for MITF and p-CREB

This protocol is for detecting the expression levels of key signaling proteins.

-

Treat B16-F10 cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against MITF, p-CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

Conclusion

This compound is a powerful tool for studying and stimulating melanogenesis. Its action as a potent MC1R agonist triggers a well-characterized signaling pathway, leading to a dose-dependent increase in melanin production. The experimental protocols provided herein offer a standardized approach for researchers to further investigate the quantitative effects of MT-II and other melanocortin receptor agonists on melanocyte biology. This knowledge is crucial for the development of novel therapeutics for pigmentation disorders and for understanding the fundamental processes of skin pigmentation.

References

- 1. Elevated expression of MITF counteracts B-RAF–stimulated melanocyte and melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aditum.org [aditum.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Central Nervous System Effects of Melanotan-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan-II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH). As a non-selective agonist of the melanocortin receptors (MCRs), MT-II exhibits a wide range of effects within the central nervous system (CNS). Its ability to cross the blood-brain barrier allows it to modulate various physiological and behavioral processes, including appetite, sexual function, neuroinflammation, and metabolism. This technical guide provides an in-depth overview of the CNS effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction

This compound is a cyclic heptapeptide that was initially developed for its potent melanogenic (skin tanning) properties. However, its significant central effects have garnered considerable interest in the scientific community. MT-II acts as an agonist at several melanocortin receptor subtypes, notably MC1R, MC3R, MC4R, and MC5R, with varying affinities.[1] The widespread distribution of these receptors in the brain underlies the diverse CNS-mediated actions of this peptide. This guide will explore these actions, providing a comprehensive resource for researchers in neuroscience and drug development.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with melanocortin receptors and its observed dose-dependent effects on various CNS-mediated functions in preclinical models.

Table 1: this compound Binding Affinities (Ki) for Melanocortin Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| MC1R | 0.67[1] |

| MC3R | 34 |

| MC4R | 6.6 |

| MC5R | 46 |

Table 2: Dose-Response of this compound on CNS-Mediated Effects in Rodent Models

| CNS Effect | Species | Route of Administration | Dose Range | Observed Effect |

| Appetite Suppression | Mouse | Intraperitoneal (i.p.) | 1.0 - 10.0 mg/kg | Significant reduction in ethanol consumption. |

| Mouse | Microinjection into Nucleus Accumbens | 0.1, 0.3, and 1 nmol | Significant decrease in food consumption. | |

| Rat | Intracerebroventricular (i.c.v.) | Low and High Doses (unspecified) | Transient anorexia lasting 5 days. | |

| Sexual Behavior | Female Rat | Intravenous (i.v.) | 1 and 3 mg/kg | Significant increase in proceptive sexual behaviors (hops, darts, ear wiggling). |

| Male Rat | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Dose-dependent induction of erectile events. | |

| Male Rat | Intracerebroventricular (i.c.v.) into PVN | 0.1 and 1 µg | Induction of erectile events. | |

| Neuroprotection | Rat | Subcutaneous (s.c.) | 20 µg/kg per 48h | Enhanced recovery of sensory function after sciatic nerve crush. |

| Oxytocin System Activation | Rat | Intravenous (i.v.) | 1 mg/kg | Increased Fos expression in magnocellular oxytocin neurons of the PVN and SON. |

| Grooming Behavior | Rat | Intraperitoneal (i.p.) | 2 mg/kg | Increased grooming in an open-field test. |

| Ethanol Intake | Mouse | Intraperitoneal (i.p.) | 1.0, 3.0, and 10.0 mg/kg | Blunted binge-like ethanol drinking. |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's CNS effects.

Intracerebroventricular (ICV) Administration in Rodents

Objective: To directly administer this compound into the ventricular system of the brain, bypassing the blood-brain barrier, to study its central effects.

Methodology:

-

Animal Model: Male C57BL/6 mice or Wistar/Sprague-Dawley rats.

-

Stereotaxic Surgery: Animals are anesthetized (e.g., with isoflurane or ketamine/xylazine). A guide cannula is stereotaxically implanted into a lateral ventricle. Coordinates are determined based on a stereotaxic atlas (e.g., Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates).

-

Recovery: Animals are allowed to recover from surgery for a minimum of one week.

-

Injection: A microinjection pump is used to infuse a specific volume and concentration of this compound (e.g., 225 ng in three aliquots over 24 hours in mice) through an injector cannula that fits into the guide cannula. Control animals receive vehicle (e.g., artificial cerebrospinal fluid).

-

Behavioral/Physiological Assessment: Following the injection, animals are monitored for changes in behavior (e.g., feeding, sexual activity) or physiological parameters.

Assessment of Anorexigenic Effects in Mice

Objective: To quantify the effect of this compound on food intake.

Methodology:

-

Animal Model: Male C57BL/6J mice.

-

Acclimation: Mice are individually housed and acclimated to the experimental conditions, including handling and injection procedures.

-

Drug Administration: this compound is administered via the desired route (e.g., intraperitoneal injection or microinjection into a specific brain region like the nucleus accumbens). Doses are typically counterbalanced across animals.

-

Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

-

Data Analysis: Food intake is calculated and compared between the this compound treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).

Evaluation of Proceptive Sexual Behavior in Female Rats

Objective: To assess the impact of this compound on female sexual motivation.

Methodology:

-

Animal Model: Ovariectomized female Long-Evans rats.

-

Hormone Priming: To induce sexual receptivity, rats are primed with subcutaneous injections of estradiol benzoate followed by progesterone.

-

Drug Administration: this compound or saline is administered intravenously a short period (e.g., 10 minutes) before the behavioral test.

-

Paced Mating Test: The female rat is placed in a testing chamber with a sexually experienced male. The chamber is designed to allow the female to control the pacing of sexual interactions.

-

Behavioral Scoring: Proceptive behaviors such as hops, darts, and ear wiggling are recorded and quantified by trained observers.

-

Data Analysis: The frequency of proceptive behaviors is compared between the this compound and saline treatment conditions.

Signaling Pathways and Visualizations

The central effects of this compound are mediated by its interaction with melanocortin receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors triggers various intracellular signaling cascades.

General Melanocortin Receptor Signaling

Upon binding of this compound, melanocortin receptors (primarily MC3R and MC4R in the CNS) activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and neuronal function.

Neuroinflammation Modulation via NF-κB

Melanocortins, including this compound, have been shown to exert anti-inflammatory effects in the brain by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines.

Activation of Central Dopaminergic and Oxytocin Pathways

This compound has been shown to influence the central dopaminergic and oxytocin systems, which are crucial for reward, motivation, and social bonding. Activation of MC4R can lead to dopamine release in the nucleus accumbens (NAc) and stimulate oxytocin neurons in the paraventricular nucleus (PVN) and supraoptic nucleus (SON) of the hypothalamus.

Conclusion

This compound is a powerful research tool for investigating the role of the central melanocortin system in a variety of physiological and behavioral processes. Its non-selective agonism at multiple melanocortin receptors leads to a complex array of CNS effects, including potent modulation of appetite, sexual function, and neuroinflammation. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive foundation for researchers and drug development professionals working with this versatile peptide. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and more selective melanocortin receptor agonists for various CNS disorders.

References

Melanotan-II's Role in Regulating Energy Homeostasis: A Technical Guide

Abstract

Melanotan-II (MT-II) is a synthetic, non-selective agonist of the melanocortin receptors, primarily targeting the melanocortin-3 and -4 receptors (MC3R and MC4R) within the central nervous system.[1][2] Originally developed for its melanogenesis-stimulating properties, its profound influence on energy homeostasis has become a significant area of research.[3][4] This document provides a comprehensive technical overview of the mechanisms through which this compound modulates energy balance, including its effects on appetite, energy expenditure, and glucose metabolism. It details key experimental findings, presents quantitative data in a structured format, outlines common experimental protocols, and visualizes the core signaling pathways involved.

Introduction: The Central Melanocortin System

The central melanocortin system is a critical neural network that regulates energy homeostasis.[5] This system's primary components are neurons in the arcuate nucleus (ARC) of the hypothalamus that produce pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).

-

POMC Neurons: These neurons synthesize and cleave POMC to produce several peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH is a natural agonist for MC3R and MC4R. Activation of these receptors, particularly MC4R, promotes satiety, reduces food intake, and increases energy expenditure.

-

AgRP Neurons: These neurons produce AgRP, a natural antagonist (or inverse agonist) of MC3R and MC4R. AgRP competes with α-MSH, blocking its anorexigenic signals and thereby stimulating food intake.

This compound functions as a potent synthetic analog of α-MSH, activating MC3R and MC4R to mimic and enhance the body's natural satiety and energy expenditure signals. Its stability and ability to cross the blood-brain barrier make it a powerful tool for investigating the melanocortin pathway.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to and activating melanocortin receptors, which are G-protein coupled receptors (GPCRs). The activation of MC4R, in particular, is central to its role in energy balance.

Primary MC4R Signaling Cascade

Upon binding of this compound to MC4R on hypothalamic neurons, a signaling cascade is initiated:

-

G-Protein Activation: The receptor activates the associated Gαs protein.

-

Adenylate Cyclase Stimulation: The activated Gαs stimulates adenylate cyclase (AC), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to changes in ion channel activity and gene expression that ultimately result in reduced appetite and increased sympathetic nervous system outflow, promoting thermogenesis.

Quantitative Effects on Energy Homeostasis

Numerous studies in rodent models have quantified the effects of this compound on food intake, body weight, and energy expenditure.

Effects on Caloric Intake and Body Weight

This compound administration consistently leads to a significant, albeit sometimes transient, reduction in food intake and a sustained decrease in body weight. The anorexic effect is a primary driver of the initial weight loss.

| Parameter | Animal Model | MT-II Dose & Route | Duration | Result | Citation |

| Caloric Intake | Diet-Induced Obese (DIO) Rats | 1 nmol/day (ICV) | Day 2 | 84% reduction vs. controls | |

| DIO Rats | 1 nmol/day (ICV) | Day 6 | 31% reduction vs. controls | ||

| Chow-fed Rats | 1 nmol/day (ICV) | Day 2 | 68% reduction vs. controls | ||

| General Rodent Models | Central Administration | 2-5 Days | 30-50% reduction (anorexic response) | ||

| Body Weight | DIO Rats | 1 nmol/day (ICV) | Day 6 | 6.5% decrease vs. controls | |

| Chow-fed Rats | 1 nmol/day (ICV) | Day 6 | 7.9% decrease vs. controls | ||

| F344BN Rats | Low & High Dose (ICV) | 40 Days | Sustained reduction in body mass | ||

| Fat Mass | Rodent Models | Low & High Dose | 19 Days | 40% smaller abdominal fat pads | |

| Rodent Models | N/A | N/A | 35% - 55% reduction in fat cell mass |

Effects on Energy Expenditure and Thermogenesis

Beyond appetite suppression, this compound increases energy expenditure, contributing to weight loss independent of caloric restriction. This is achieved primarily through the activation of thermogenesis in brown adipose tissue (BAT).

| Parameter | Animal Model | MT-II Dose & Route | Observation | Result | Citation |

| Oxygen Consumption | DIO Rats | 1 nmol/day (ICV) | Sustained | Sustained increase | |

| Lean/Obese Rodents | Central/Peripheral | Acute | Increased oxygen consumption | ||

| UCP1 Expression | DIO & Chow-fed Rats | 1 nmol/day (ICV) | N/A | Further elevation in BAT UCP1 levels | |

| Rodent Models | N/A | N/A | 3-fold increase in BAT UCP1 content | ||

| Fat Catabolism | DIO Rats | 1 nmol/day (ICV) | N/A | Increased in muscle tissue |

Effects on Glucose Homeostasis and Insulin Sensitivity

Central melanocortin activation by MT-II has been shown to improve glucose metabolism and enhance insulin sensitivity, independent of its effects on body weight.

| Parameter | Animal Model | MT-II Dose & Route | Observation | Result | Citation |

| Insulin Sensitivity | OLETF Rats | Subcutaneous | Day 9 | Increased sensitivity vs. ad libitum & pair-fed groups | |

| Glucose Tolerance | OLETF Rats | Subcutaneous | Day 11 & 23 | Significantly lower glucose values in GTT | |

| Glucose Disposal | C57Bl/6 Mice | 225 ng / 24h (ICV) | During hyperinsulinaemia | Significantly higher (151 vs 108 µmol·min⁻¹·kg⁻¹) | |

| Basal EGP | C57Bl/6 Mice | 225 ng / 24h (ICV) | Basal State | Significantly higher (71 vs 43 µmol·min⁻¹·kg⁻¹) | |

| Glut4 mRNA | C57Bl/6 Mice | 225 ng / 24h (ICV) | N/A | Significantly increased in skeletal muscle (307% vs 100%) | |

| Serum Insulin | DIO & Chow-fed Rats | 1 nmol/day (ICV) | N/A | Reduced vs. controls |

Key Experimental Protocols

The following sections detail common methodologies used to investigate the effects of this compound on energy homeostasis in rodent models.

Diet-Induced Obesity (DIO) and Central Infusion Model

This protocol is widely used to assess the efficacy of centrally-acting compounds in a state of obesity and leptin resistance.

-

Objective: To measure the effects of chronic central MT-II infusion on caloric intake, body weight, and energy expenditure in diet-induced obese rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Protocol Steps:

-

Dietary Intervention: A cohort of rats is fed a high-fat diet (e.g., 45-60% kcal from fat) for approximately 10 weeks to induce obesity. A control group is maintained on standard chow.

-

Surgical Cannulation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle (ICV). Animals are allowed to recover for at least one week.

-

Drug Administration: An osmotic minipump is connected to the cannula via tubing and implanted subcutaneously. The pump is filled with either this compound (e.g., at a concentration to deliver 1 nmol/day) or artificial cerebrospinal fluid (aCSF) for the control group.

-

Data Collection:

-

Food Intake & Body Weight: Measured daily.

-

Energy Expenditure: Assessed using indirect calorimetry chambers to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

-

Post-Mortem Analysis: At the end of the infusion period (e.g., 6 days), animals are euthanized. Tissues such as hypothalamus, brown adipose tissue (BAT), and muscle are collected for analysis (e.g., qPCR for MC3R/MC4R and UCP1 expression).

-

-

Hyperinsulinaemic-Euglycaemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo.

-

Objective: To determine the effect of central MT-II administration on whole-body glucose disposal and endogenous glucose production (EGP).

-

Animal Model: Male C57Bl/6 mice.

-

Protocol Steps:

-

Catheterization: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling).

-

MT-II Administration: this compound (e.g., 225 ng total) is administered ICV in several aliquots over 24 hours to fasted mice. The control group receives a vehicle.

-

Tracer Infusion: A continuous infusion of [³H]glucose is started to measure glucose turnover.

-

Clamp Procedure: A continuous infusion of insulin is initiated to raise plasma insulin to a steady, high level. Simultaneously, a variable infusion of glucose is started and adjusted to "clamp" the blood glucose at a normal, steady level.

-

Analysis:

-

Glucose Disposal Rate: The rate of the variable glucose infusion required to maintain euglycemia is equal to the rate of whole-body glucose uptake. A higher rate in the MT-II group indicates greater insulin sensitivity.

-

Endogenous Glucose Production (EGP): The [³H]glucose tracer allows for the calculation of how much the liver's glucose production is suppressed by insulin.

-

-

Summary and Future Directions

This compound is a powerful modulator of energy homeostasis, acting centrally through the melanocortin system to reduce appetite, increase energy expenditure, and improve glucose metabolism. Its effects are primarily mediated by the activation of MC4R in the hypothalamus and other brain regions. Quantitative data from numerous rodent studies demonstrate that MT-II can induce significant and sustained weight loss, reduce adiposity, and enhance insulin sensitivity, often independent of its effects on caloric intake.

While the anorexic effects can be transient, the impact on energy expenditure and body composition appears to be more durable, highlighting the therapeutic potential of targeting the melanocortin pathway. However, the non-selective nature of this compound, which also activates other melanocortin receptors, can lead to side effects such as nausea and changes in blood pressure. Future research and drug development will likely focus on creating more selective MC4R agonists to harness the metabolic benefits while minimizing off-target effects. Understanding the distinct and potentially synergistic roles of MC3R and MC4R in energy balance remains an important area of investigation.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. agewellatl.net [agewellatl.net]

- 3. peptidesciences.com [peptidesciences.com]

- 4. particlepeptides.com [particlepeptides.com]

- 5. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary In-Vitro Studies of Melanotan-II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro research on Melanotan-II (MT-II), a synthetic analog of the alpha-melanocyte-stimulating hormone (α-MSH). MT-II is a non-selective agonist for melanocortin receptors and has been a subject of significant research interest for its effects on pigmentation, sexual function, and metabolic processes.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and visualizes critical signaling pathways and workflows.

Core Mechanism of Action

This compound is a cyclic heptapeptide analog of α-MSH.[4][5] Its primary mechanism of action is the activation of melanocortin receptors (MCRs), a family of G-protein-coupled receptors. MT-II is a non-selective agonist, meaning it binds to and activates multiple MCR subtypes, including MC1R, MC3R, MC4R, and MC5R. This broad receptor activity underlies its diverse physiological effects observed in both in-vitro and in-vivo studies.

-

MC1R Activation and Melanogenesis: The most well-characterized in-vitro effect of MT-II is the stimulation of melanogenesis (the production of melanin) through its high-affinity binding to the MC1 receptor on melanocytes. This interaction initiates a downstream signaling cascade that leads to the synthesis of melanin, the primary determinant of skin and hair color.

-

MC3R/MC4R Activation: Activation of MC3 and MC4 receptors, primarily in the central nervous system, is associated with effects on sexual arousal, appetite suppression, and metabolic regulation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with melanocortin receptors as reported in various in-vitro studies.

Table 1: this compound Receptor Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Reference |

| MC1 | 0.67 | |

| MC3 | 34 | |

| MC4 | 6.6 | |

| MC5 | 46 | |